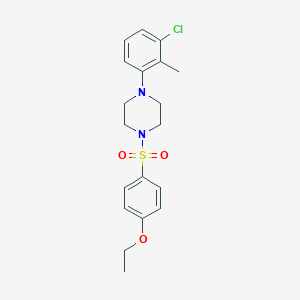
1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 4-ethoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and ethoxy groups.
4-[(4-Ethoxyphenyl)sulfonyl]piperazine: Lacks the chloro and methyl groups on the phenyl ring.
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the sulfonyl and ethoxy groups on the piperazine ring. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23ClN2O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-5-18(20)15(19)2/h4-10H,3,11-14H2,1-2H3 |
InChI Key |
UGGUCGIVMXQZCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
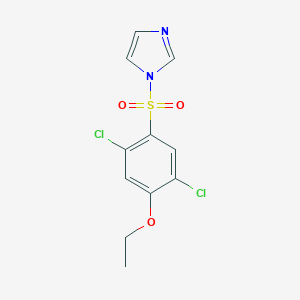
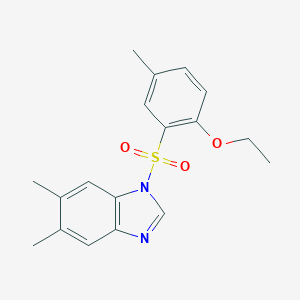
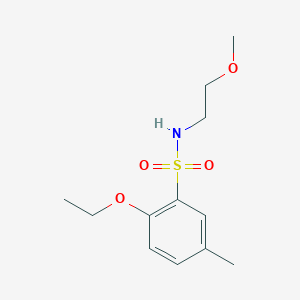
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
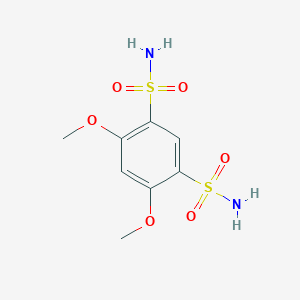
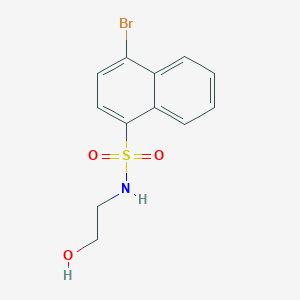
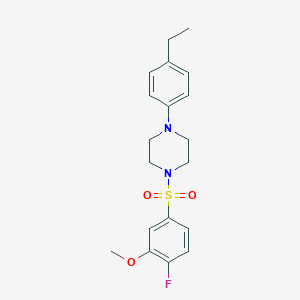
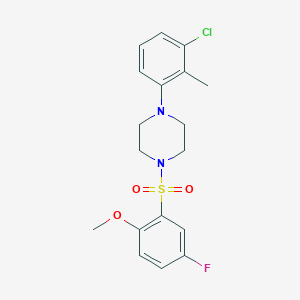
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
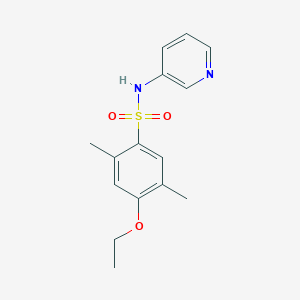
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

